molecular formula C36H59N5O2 B608962 Telratolimod CAS No. 1359993-59-1

Telratolimod

カタログ番号: B608962
CAS番号: 1359993-59-1
分子量: 593.9 g/mol
InChIキー: RRTPWQXEERTRRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Telratolimod, also known as MEDI9197, is a synthetic compound that functions as an agonist for toll-like receptors 7 and 8 (TLR7/8). These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. This compound has shown significant potential in cancer immunotherapy due to its ability to stimulate the immune system and enhance antitumor activity .

科学的研究の応用

Telratolimod has a wide range of scientific research applications, including:

作用機序

テルラトリモッドは、樹状細胞などの抗原提示細胞(APC)上のToll様受容体7および8(TLR7/8)に結合し、活性化することによってその効果を発揮します。この活性化は、プロ炎症性サイトカインの産生につながり、これは次に、細胞傷害性Tリンパ球(CTL)およびBリンパ球の免疫応答を刺激します。 免疫活性の強化により、腫瘍細胞の破壊と免疫監視の改善がもたらされます .

類似化合物:

テルラトリモッドの独自性: テルラトリモッドは、TLR7とTLR8の両方を活性化する独自の性質を持っています。これにより、これらの受容体のいずれか1つのみを標的とする化合物と比較して、より強力で包括的な免疫応答がもたらされます。 さらに、テルラトリモッドは、前臨床試験および臨床試験で有望な結果を示しており、がん免疫療法やその他の治療分野におけるさらなる開発のための貴重な候補となっています .

Safety and Hazards

Telratolimod is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Research suggests that co-stimulation of TLRs and RIG-I-like receptors might be a powerful strategy to induce reactivation of latent reservoirs as well as antiviral immunity that eliminates the reactivated cells . Telratolimod has shown potential in inhibiting tumor growth and increasing metastasis-free survival in murine mammary carcinoma models .

生化学分析

Biochemical Properties

Telratolimod plays a crucial role in biochemical reactions by interacting with toll-like receptors 7 and 8. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon binding to TLR7 and TLR8, this compound induces the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), interferon-alpha (IFN-α), and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells . This interaction enhances the body’s immune response against pathogens and tumors.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and peripheral blood mononuclear cells, this compound induces the production of pro-inflammatory cytokines, which are crucial for initiating immune responses . Additionally, this compound-loaded adipocytes have been shown to recruit and polarize tumor-associated macrophages towards a tumor-suppressive M1 phenotype, thereby enhancing anti-tumor immunity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to toll-like receptors 7 and 8. This binding triggers a cascade of signaling events that lead to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . This compound’s ability to activate both TLR7 and TLR8 results in a robust immune response, characterized by the secretion of IFN-α, IL-12, and IFN-γ . These cytokines play a pivotal role in enhancing the body’s defense mechanisms against infections and tumors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce sustained immune responses when administered intratumorally, leading to prolonged tumor suppression and enhanced survival in animal models . Rapid distribution into the systemic circulation can result in cytokine release syndromes, highlighting the importance of controlled release formulations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a colon cancer mouse model, low doses of this compound combined with other immunotherapeutic agents have been shown to inhibit tumor growth and prolong survival . Higher doses may lead to adverse effects such as cytokine release syndrome, emphasizing the need for careful dosage optimization in therapeutic applications.

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by its hydrophobic long-chain structure, which helps to prolong its release . This property allows for localized immune activation while minimizing systemic exposure. Injectable formulations of this compound have been designed to enhance its retention at the injection site, thereby reducing the risk of systemic cytokine storms and improving therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is primarily within endosomal compartments, where toll-like receptors 7 and 8 are located. This localization is essential for its activity, as it allows this compound to effectively bind to these receptors and initiate immune signaling pathways. The compound’s hydrophobic long-chain structure also aids in its retention within these compartments, enhancing its immunostimulatory effects .

準備方法

合成経路および反応条件: テルラトリモッドは、イミダゾキノリンコアの形成を含む一連の化学反応によって合成されます。合成は通常、以下の手順を伴います。

    イミダゾキノリンコアの形成: これは、適切な前駆体を含む環化反応によって達成されます。

    官能基化: 次に、コア構造は、TLR7/8に対するその活性と選択性を高めるために、さまざまな置換基で官能基化されます。

工業生産方法: テルラトリモッドの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。このプロセスには以下が含まれます。

化学反応の分析

反応の種類: テルラトリモッドは、以下を含むさまざまな化学反応を起こします。

    酸化: 通常、酸化剤を使用して、酸素の添加または水素の除去を伴います。

    還元: 通常、還元剤を使用して、水素の添加または酸素の除去を伴います。

    置換: 通常、求核剤または求電子剤を使用して、ある官能基を別の官能基で置換します。

一般的な試薬と条件:

    酸化剤: 過酸化水素や過マンガン酸カリウムなど。

    還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

    求核剤: アミンやチオールなど。

    求電子剤: ハロアルカンやアシルクロリドなど。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、テルラトリモッドの酸化は、ヒドロキシル化誘導体を生成する可能性がありますが、置換反応は、イミダゾキノリンコアにさまざまな官能基を導入する可能性があります .

4. 科学研究への応用

テルラトリモッドは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its dual activation of TLR7 and TLR8, which results in a more robust and comprehensive immune response compared to compounds that target only one of these receptors. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and other therapeutic areas .

特性

IUPAC Name

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTPWQXEERTRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359993-59-1
Record name MEDI-9197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELRATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine was dissolved in dichloromethane (20 mL) and methanol (5 mL). Stearic acid (0.71 g) was added and the reaction was stirred to dissolve the stearic acid. 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide HCl (EDC, 0.45 g) was added and the reaction was stirred at ambient temperature for 16 hours. An additional portion of EDC was added (0.23 g) and the reaction was stirred for an additional 24 hours. Final portions of stearic acid (0.22 g) and EDC (0.37 g) were added to drive the reaction to completion and the reaction was stirred at ambient temperature for another 24 hours. The reaction was concentrated under reduced pressure and the resulting residue was purified by flash column chromatography using a Biotage chromatography system (Si40+M2358-1 SiGel column, 85:15 dichloromethane/methanol isocratic elution). The semi-pure product was purified by flash column chromatography two more times using a 90:10 dichloromethane/methanol isocratic elution, followed by a 95:5 dichloromethane/methanol isocratic elution The fractions containing product were concentrated to yield 1.12 g of N-(4-{[4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl]oxy}butyl)octadecanamide as an off white waxy solid. 1H-NMR (CDCl3): δ 0.89 (t, 3H), 1.01 (t, 3H), 1.14-1.42 (m, 28H), 1.50 (m, 2H), 1.65 (m, 2H), 1.74-1.94 (m, 4H), 2.02 (m, 2H), 2.20 (t, 2H), 2.95 (t, 2H), 3.40 (q, 2H), 4.33 (t, 2H), 5.59 (t, 1H), 6.10 (broad s, 2H), 7.39 (m, 1H), δ 7.57 (m, 1H), 7.83 (d, 1H), 8.07 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.22 g
Type
reactant
Reaction Step Six
Name
Quantity
0.37 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Customer
Q & A

Q1: How does Telratolimod exert its antitumor effects?

A: this compound functions as a toll-like receptor type 7 and 8 (TLR7/8) agonist [, ]. Upon administration, it binds to and activates TLR7 and 8, primarily on antigen-presenting cells (APCs) like dendritic cells (DCs) []. This activation triggers a cascade of immune responses, including the production of proinflammatory cytokines and the activation of cytotoxic T lymphocytes (CTLs) and B lymphocytes []. These activated immune cells can then target and destroy tumor cells [].

Q2: Can you elaborate on the role of tumor-associated adipocytes (TAAs) in this compound's mechanism of action?

A: Recent research has explored the use of TAAs as delivery vehicles for this compound []. This strategy involves loading this compound into the lipid droplets of adipocytes []. Upon reaching the tumor microenvironment, tumor cell-triggered lipolysis releases the drug []. This localized delivery enhances the polarization of tumor-associated macrophages (TAMs) towards the tumor-suppressive M1 phenotype []. This shift in TAM polarization, combined with the enhanced immune response driven by this compound, contributes to its antitumor activity [].

Q3: What evidence is there to support this compound's efficacy in preclinical models?

A: In a melanoma model, utilizing TAAs loaded with this compound demonstrated significant advantages []. This approach not only suppressed primary tumor growth but also inhibited the formation of distant metastases []. The study also observed an increase in tumor-suppressive M1 macrophages in both primary and distant tumor sites []. These findings suggest that this compound, particularly when delivered via TAAs, holds promise as a potential cancer immunotherapy agent [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。